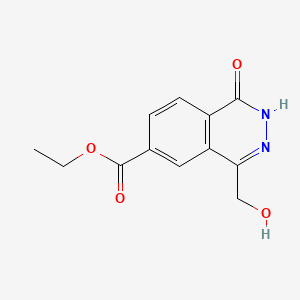

Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate

Description

Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate is a phthalazine derivative characterized by a hydroxyl group at position 1, a hydroxymethyl substituent at position 4, and an ethyl ester moiety at position 4. This compound belongs to the class of heterocyclic aromatic organic compounds, where the phthalazine core provides a planar structure conducive to intermolecular interactions.

Properties

IUPAC Name |

ethyl 4-(hydroxymethyl)-1-oxo-2H-phthalazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-12(17)7-3-4-8-9(5-7)10(6-15)13-14-11(8)16/h3-5,15H,2,6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYNXYMDSSROKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)NN=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998118 | |

| Record name | Ethyl 1-hydroxy-4-(hydroxymethyl)phthalazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76798-75-9 | |

| Record name | Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076798759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC352298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-hydroxy-4-(hydroxymethyl)phthalazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to hydroxylation and esterification reactions to introduce the hydroxy, hydroxymethyl, and ethyl ester groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of phthalazine, such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is utilized in the development of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit or activate enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Similarities :

- Both compounds feature hydroxymethyl and ester functionalities.

- The presence of hydroxyl groups enhances hydrophilicity, as evidenced by solubility in polar solvents like ethanol or methanol.

Key Differences :

- Core Structure: Hexadecanoic acid derivatives possess a fatty acid backbone, whereas the phthalazine derivative is aromatic and rigid.

- Applications: Hexadecanoic acid esters are commonly used in surfactants and emollients due to their lipid-like properties , whereas the phthalazine derivative’s aromaticity may favor applications in materials science or metal coordination.

Ethyl Oleate (Ethyl (Z)-9-Octadecenoate)

Key Similarities :

- Both contain ethyl ester groups, which influence volatility and stability.

Key Differences :

- Reactivity : Ethyl oleate’s unsaturated double bond allows for hydrogenation or oxidation, whereas the phthalazine derivative’s reactivity is dominated by its hydroxyl and hydroxymethyl groups.

- Biological Activity : Ethyl oleate exhibits anti-inflammatory properties in some studies , but analogous data for the phthalazine compound are lacking.

Tripodal Alkoxide Complexes (e.g., Ga3VEt)

Key Similarities :

Key Differences :

- Role in Coordination : Tripodal alkoxides act as polydentate ligands for metal clusters, whereas the phthalazine derivative’s planar structure may limit its chelation capacity.

- Synthetic Pathways : Ga3VEt is synthesized via multi-step routes involving alkoxide precursors , contrasting with the phthalazine compound’s likely synthesis through esterification or cyclocondensation.

Data Tables

Table 1: Functional Group Comparison

| Compound | Core Structure | Key Functional Groups | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | Phthalazine | Hydroxyl, hydroxymethyl, ethyl ester | Moderate (ethanol, DMSO) |

| Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) ethyl ester | Fatty acid derivative | Hydroxyl, hydroxymethyl, ester | High (methanol, acetone) |

| Ethyl oleate | Unsaturated fatty acid | Ethyl ester, double bond | Low (lipids, hexane) |

Research Findings and Limitations

- Synthetic Challenges : The phthalazine derivative’s synthesis requires precise control to avoid side reactions at the hydroxymethyl and hydroxyl positions, unlike simpler esters like ethyl oleate .

- Biological Data Gap: While ethyl oleate and hexadecanoic acid esters have well-documented biological roles, the phthalazine compound’s bioactivity remains underexplored.

- Coordination Potential: Preliminary studies on analogous phthalazines suggest utility in forming luminescent complexes, but direct evidence for this compound is absent .

Q & A

Basic: What are the common synthetic routes for Ethyl 1-hydroxy-4-(hydroxymethyl)-6-phthalazinecarboxylate, and how do reaction conditions influence yield?

The synthesis of phthalazine derivatives typically involves multi-step reactions. For structurally analogous compounds, a two-step approach is often employed:

- Step 1 : Condensation of ethyl acetoacetate with substituted benzaldehydes and methylisourea to form dihydropyrimidine intermediates.

- Step 2 : Functionalization via nucleophilic substitution or oxidation to introduce hydroxymethyl and hydroxyl groups .

Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C optimal for cyclization), and stoichiometric ratios of reagents. For example, excess methylisourea improves intermediate stability but may require purification via column chromatography .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Discrepancies in bioactivity (e.g., COX inhibition vs. antimicrobial activity) often arise from assay-specific variables:

- Target Selectivity : Use isoform-specific enzymatic assays (e.g., COX-1 vs. COX-2) to differentiate off-target effects .

- Cellular Context : Compare results in immortalized cell lines versus primary cells, as metabolic differences can alter prodrug activation.

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate confounding variables like solvent toxicity (DMSO >0.1% can inhibit cell growth) .

Basic: What spectroscopic techniques are most effective for characterizing the hydroxymethyl and hydroxyl substituents?

- NMR : H NMR can distinguish hydroxymethyl protons (δ 3.8–4.2 ppm, split due to adjacent hydroxyl) and phenolic hydroxyl (δ 9–10 ppm, broad singlet). C NMR confirms ester carbonyl (δ 165–170 ppm) .

- FT-IR : Hydroxyl groups show strong O–H stretches (3200–3600 cm), while ester C=O appears at ~1720 cm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 307.08) and fragmentation patterns .

Advanced: What strategies optimize regioselectivity during functionalization of the phthalazine core?

Regioselective modification requires:

- Directing Groups : Utilize transient protecting groups (e.g., Boc for hydroxymethyl) to block undesired positions during electrophilic substitution .

- Catalytic Control : Pd-catalyzed C–H activation with ligands like PPh enhances selectivity at the 4- and 6-positions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites, reducing trial-and-error synthesis .

Basic: How should researchers design dose-response studies to evaluate cytotoxicity?

- Range-Finding : Start with broad concentrations (0.1–100 µM) in 72-hour MTT assays.

- IC Calculation : Use nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments for sigmoidal curves.

- Controls : Include untreated cells and reference compounds (e.g., doxorubicin for apoptosis benchmarks) .

Advanced: What methodologies address solubility challenges in in vivo pharmacokinetic studies?

- Prodrug Design : Introduce transient solubilizing groups (e.g., phosphate esters) cleaved enzymatically in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance plasma half-life and tissue penetration .

- Analytical Validation : Use LC-MS/MS with deuterated internal standards to quantify low-concentration metabolites in serum .

Basic: How are computational tools applied to predict binding affinity for target proteins?

- Docking Simulations : AutoDock Vina or Schrödinger Maestro models ligand-receptor interactions (e.g., phthalazine carboxylate with COX-2’s hydrophobic pocket) .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .

- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC values .

Advanced: How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity?

- Force Field Limitations : Switch from AMBER to CHARMM for better polarization effects in charged intermediates .

- Solvent Effects : Include explicit solvent molecules (e.g., TIP3P water) in simulations to account for hydrophobic interactions .

- Experimental Replicates : Perform triplicate assays with orthogonal detection methods (e.g., SPR vs. fluorescence polarization) to confirm binding .

Basic: What safety protocols are critical during handling of this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: What statistical approaches validate reproducibility in synthetic yield across labs?

- Interlab Studies : Collaborate with 3+ labs to synthesize the compound under standardized protocols (fixed solvent, temperature).

- ANOVA Analysis : Compare batch-to-batch variability using Tukey’s HSD test (α=0.05) .

- DoE Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., catalyst loading >10% drives yield >85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.